molecular formula C7H4Cl2O2 B15295168 3,5-Dichlorobenzoic-d3 Acid

3,5-Dichlorobenzoic-d3 Acid

Cat. No.: B15295168
M. Wt: 194.03 g/mol
InChI Key: CXKCZFDUOYMOOP-CBYSEHNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorobenzoic-d3 Acid is a deuterated form of 3,5-dichlorobenzoic acid, where three hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. Its molecular formula is C7HD3Cl2O2, and it is known for its high purity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobenzoic-d3 Acid typically involves the chlorination of benzoic acid derivatives. One common method includes the treatment of 3,5-dichlorobenzoic acid with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes followed by purification steps to ensure high purity and isotopic enrichment. The use of advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzoic-d3 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dichlorobenzoic-d3 Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichlorobenzoic-d3 Acid is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects directly but is used to trace and quantify biochemical processes. The deuterium atoms provide a distinct mass difference, allowing for precise detection and measurement in analytical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichlorobenzoic-d3 Acid’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .

Properties

Molecular Formula

C7H4Cl2O2

Molecular Weight

194.03 g/mol

IUPAC Name

3,5-dichloro-2,4,6-trideuteriobenzoic acid

InChI

InChI=1S/C7H4Cl2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)/i1D,2D,3D

InChI Key

CXKCZFDUOYMOOP-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C(=O)O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.